molecular formula C8H21NO6P+ B1206476 Glycerylphosphorylcholine CAS No. 563-24-6

Glycerylphosphorylcholine

Cat. No.: B1206476
CAS No.: 563-24-6
M. Wt: 258.23 g/mol
InChI Key: SUHOQUVVVLNYQR-UHFFFAOYSA-O
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Description

Mechanism of Action

Target of Action

Glycerophosphocholine (GPC) is a bioactive, diffusible phosphoinositide metabolite that acts both intracellularly and in a paracrine fashion . It interacts with various targets, including immune cells , and plays a role in modulating T-cell signaling . GPC can also interact with intracellular targets and/or be released into the extracellular medium through specific membrane transporters .

Mode of Action

GPC’s mode of action involves its interaction with its targets and the resulting changes. For instance, it has been shown that exogenous GPC enhances CXCL12-induced T-cell chemotaxis through activation of the kinase Lck in a cAMP/PKA-dependent manner . This highlights the potential of GPC as an immunomodulator .

Biochemical Pathways

GPC is involved in several biochemical pathways. It is a metabolite of phospholipase A2 and is generated from membrane phosphoinositides through two sequential deacylation reactions . GPC can activate the IIS pathway by regulating the expression of daf-2, ins-18, and daf-16 genes, sek-1 and skn-1 genes of the MAPK pathway, and sod-3, ctl-1, gst-4, and other antioxidant genes .

Pharmacokinetics

GPC is a major glycerophospholipid in eukaryotic cellular membranes . It is synthesized through two different pathways: the CDP-choline pathway (also known as the Kennedy pathway) and the PEMT pathway . The CDP-choline pathway involves the phosphorylation of choline by choline kinase, while the PEMT pathway involves the sequential methylation of glycerophosphoethanolamine . The PEMT pathway contributes to about 30% of hepatic GPC .

Result of Action

The molecular and cellular effects of GPC’s action are diverse. It participates in central processes, including cell proliferation and survival . GPC can also control actin dynamics in several cell systems by regulating Rho GTPases . Moreover, it has been shown to have an anti-aging effect in certain organisms .

Action Environment

Environmental factors can influence GPC’s action, efficacy, and stability. For instance, GPC can relieve symptoms related to aging in organisms . .

Biochemical Analysis

Biochemical Properties

Glycerophosphocholine plays a crucial role in various biochemical reactions. It is involved in the synthesis of acetylcholine, which is essential for neurotransmission. The compound interacts with enzymes such as choline acetyltransferase, which catalyzes the formation of acetylcholine from choline and acetyl-CoA. Additionally, glycerophosphocholine is metabolized by glycerophosphocholine phosphodiesterase, which hydrolyzes it into choline and glycerol-3-phosphate .

Cellular Effects

Glycerophosphocholine has significant effects on various cell types and cellular processes. It supports cellular membranes and enhances cell signaling pathways. In neurons, glycerophosphocholine increases the synthesis and release of acetylcholine, which is involved in memory, motivation, and attention. It also influences gene expression and cellular metabolism by providing choline for the synthesis of phosphatidylcholine, a major component of cell membranes .

Molecular Mechanism

At the molecular level, glycerophosphocholine exerts its effects by increasing the availability of choline, which is a precursor for acetylcholine synthesis. The compound crosses the blood-brain barrier and is rapidly absorbed by neuronal cells. It binds to choline transporters and is taken up into the cells, where it is converted into acetylcholine. This process involves the enzyme choline acetyltransferase, which transfers an acetyl group from acetyl-CoA to choline, forming acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycerophosphocholine have been observed to change over time. The compound is stable under physiological conditions and does not degrade rapidly. Long-term studies have shown that glycerophosphocholine intake can suppress microglial activation and blood-brain barrier disruption, promoting neurogenesis and sustaining cellular function in the brain .

Dosage Effects in Animal Models

The effects of glycerophosphocholine vary with different dosages in animal models. Studies have shown that higher doses of glycerophosphocholine can enhance cognitive function and neuroprotection. Extremely high doses may lead to adverse effects such as increased risk of stroke. In animal models, a dosage of 300-600 mg/kg has been found to be effective without causing significant toxicity .

Metabolic Pathways

Glycerophosphocholine is involved in several metabolic pathways It is metabolized into choline and glycerol-3-phosphate by glycerophosphocholine phosphodiesteraseThis pathway involves the enzymes choline kinase, CTP:phosphocholine cytidylyltransferase, and CDP-choline:1,2-diacylglycerol cholinephosphotransferase .

Transport and Distribution

Glycerophosphocholine is transported and distributed within cells and tissues through specific transporters and binding proteins. It crosses the blood-brain barrier and is taken up by neuronal cells via choline transporters. Once inside the cells, glycerophosphocholine is distributed to various cellular compartments, including the cytosol and mitochondria, where it participates in metabolic processes .

Subcellular Localization

The subcellular localization of glycerophosphocholine is primarily in the cytosol and mitochondria. It is involved in the synthesis of phosphatidylcholine, which is a major component of cellular membranes. Glycerophosphocholine is also found in the perinuclear region, where it interacts with enzymes involved in phospholipid metabolism. The compound’s localization is regulated by specific targeting signals and post-translational modifications .

Properties

IUPAC Name

2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOQUVVVLNYQR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO6P+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862200
Record name 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

563-24-6
Record name 2-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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